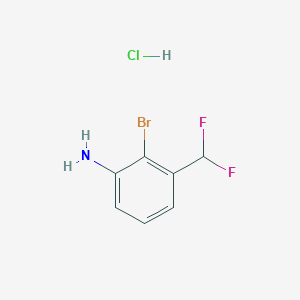
2-Bromo-3-(difluoromethyl)aniline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-3-(difluoromethyl)aniline hydrochloride: is an organic compound with the molecular formula C7H7BrClF2N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine and difluoromethyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(difluoromethyl)aniline hydrochloride typically involves the bromination of 3-(difluoromethyl)aniline. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. The hydrochloride salt is then formed by treating the brominated product with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors and purification processes to obtain the compound in high purity. The reaction conditions, such as temperature, solvent, and concentration of reagents, are optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions: 2-Bromo-3-(difluoromethyl)aniline hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
科学研究应用
Chemistry: 2-Bromo-3-(difluoromethyl)aniline hydrochloride is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of new materials and catalysts.
Biology: In biological research, this compound can be used to study the effects of halogenated anilines on biological systems. It may also serve as a building block for the synthesis of bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its unique structure may contribute to the design of drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 2-Bromo-3-(difluoromethyl)aniline hydrochloride depends on its specific application. In chemical reactions, it acts as a reactant that undergoes various transformations. In biological systems, its effects are determined by its interaction with molecular targets, such as enzymes or receptors. The presence of bromine and difluoromethyl groups can influence its reactivity and binding affinity.
相似化合物的比较
4-Bromo-3-(trifluoromethyl)aniline: Similar structure but with a trifluoromethyl group instead of difluoromethyl.
3-Bromoaniline: Lacks the difluoromethyl group, making it less reactive in certain reactions.
4-Bromo-2-(trifluoromethyl)aniline: Another structural isomer with different substitution patterns.
Uniqueness: 2-Bromo-3-(difluoromethyl)aniline hydrochloride is unique due to the presence of both bromine and difluoromethyl groups, which confer distinct chemical properties
属性
分子式 |
C7H7BrClF2N |
|---|---|
分子量 |
258.49 g/mol |
IUPAC 名称 |
2-bromo-3-(difluoromethyl)aniline;hydrochloride |
InChI |
InChI=1S/C7H6BrF2N.ClH/c8-6-4(7(9)10)2-1-3-5(6)11;/h1-3,7H,11H2;1H |
InChI 键 |
IHYDODZQWPGMOJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)N)Br)C(F)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



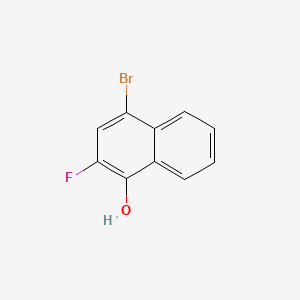
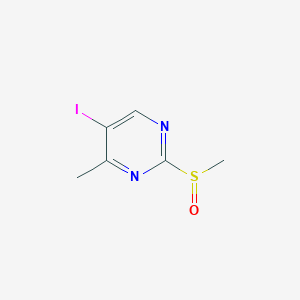
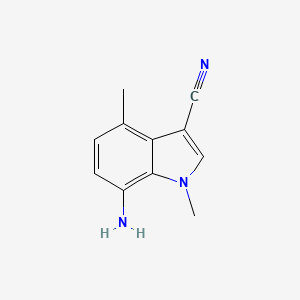
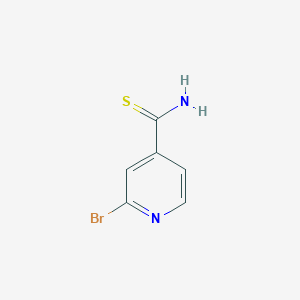
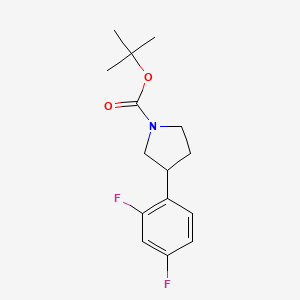
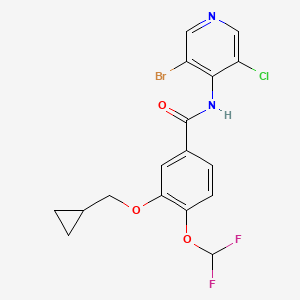

![3-(Bromomethyl)furo[2,3-b]pyridine](/img/structure/B13668792.png)
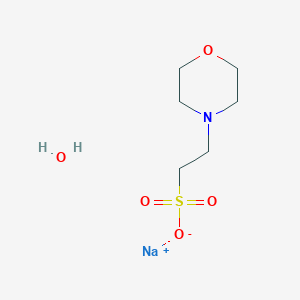
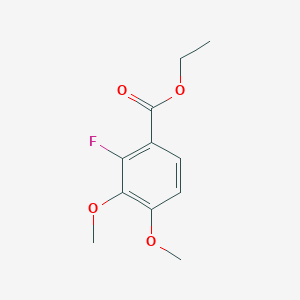

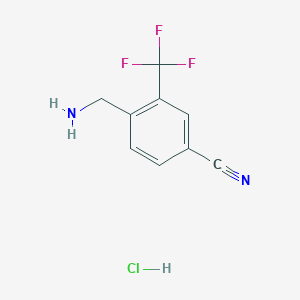
![3-Nitrofuro[3,4-b]pyridin-5(7H)-one](/img/structure/B13668837.png)
